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8,9,10-Trimethoxy Urolithin M6 -

8,9,10-Trimethoxy Urolithin M6

Catalog Number: EVT-15431005
CAS Number:
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8,9,10-Trimethoxy Urolithin M6 is a naturally occurring compound classified within the urolithin family, which consists of metabolites derived from ellagitannins. These compounds are primarily produced by the gut microbiota following the consumption of ellagitannin-rich foods such as pomegranates, berries, and nuts. The molecular formula for 8,9,10-Trimethoxy Urolithin M6 is C16H14O6C_{16}H_{14}O_{6}, with a molecular weight of approximately 302.28 g/mol . This compound is characterized by the presence of three methoxy groups attached to its phenolic structure, which enhances its potential biological activities.

Synthesis Analysis

The synthesis of 8,9,10-Trimethoxy Urolithin M6 can be achieved through several methods. One efficient synthetic pathway involves a Suzuki coupling reaction followed by an intramolecular C–H oxygenation. This process typically consists of five steps starting from readily accessible materials. The key reaction steps have been optimized to improve the synthetic feasibility, reaction time, and yield .

Technical Details

  1. Starting Materials: The synthesis begins with commercially available starting materials that undergo various transformations.
  2. Key Reactions:
    • Suzuki Coupling: This step forms carbon-carbon bonds between aryl halides and boronic acids.
    • Intramolecular C–H Oxygenation: This involves the conversion of a C–H bond into a C–O bond, resulting in the formation of the desired urolithin structure.
  3. Optimization: Reaction conditions such as temperature, solvent choice, and catalyst selection are optimized to enhance yield and purity.
Molecular Structure Analysis

The molecular structure of 8,9,10-Trimethoxy Urolithin M6 can be represented as follows:

  • Molecular Formula: C16H14O6C_{16}H_{14}O_{6}
  • Molecular Weight: 302.28 g/mol
  • IUPAC Name: 3-hydroxy-8,9,10-trimethoxybenzo[c]chromen-6-one
  • Structural Features: The compound features a phenolic backbone with three methoxy substituents that contribute to its biological activities.

Structural Data

  • Accurate Mass: 302.079
  • SMILES Notation: COc1cc2C(=O)Oc3cc(O)ccc3c2c(OC)c1OC
  • InChI Identifier: InChI=1S/C16H14O6/c1-19-12-7-10-13(15(21-3)14(12)20-2)9-5-4-8(17)6-11(9)22-16(10)18/h4-7,17H,1-3H3 .
Chemical Reactions Analysis

8,9,10-Trimethoxy Urolithin M6 undergoes various chemical reactions typical of phenolic compounds:

Types of Reactions

  1. Oxidation: It can be oxidized to form different derivatives.
  2. Reduction: Reduction reactions modify functional groups present in this compound.
  3. Substitution: Substitution reactions can introduce new functional groups into the compound's structure.

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used. Controlled temperatures and pH levels are maintained to ensure desired transformations.

Mechanism of Action

The mechanism of action for 8,9,10-Trimethoxy Urolithin M6 involves interactions with various molecular targets:

  1. Pro-apoptotic Properties: It induces apoptosis and inhibits cell proliferation through modulation of signaling pathways like PI3K-Akt and Wnt/β-catenin.
  2. Inhibition of Lactate Dehydrogenase A: This compound disrupts cancer cell metabolism by inhibiting lactate dehydrogenase A.
  3. Antioxidant Activity: It scavenges reactive oxygen species and reduces oxidative stress, contributing to protective effects against cellular damage .
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid or powder.
  2. Solubility: Solubility data indicates it has moderate solubility in organic solvents.

Chemical Properties

  1. Density: Not extensively documented.
  2. Boiling Point: Not specified in available literature.
  3. pKa Values:
    • Strongest Acidic pKa: Approximately 7.03
    • Strongest Basic pKa: Approximately -6.73
  4. LogP (Partition Coefficient): Approximately 1.96, indicating moderate lipophilicity .
Applications

8,9,10-Trimethoxy Urolithin M6 has garnered attention for its potential applications in various scientific fields:

  1. Antioxidant Research: Due to its ability to scavenge reactive oxygen species.
  2. Cancer Research: As a potential therapeutic agent targeting metabolic pathways in cancer cells.
  3. Nutraceutical Development: Its presence in ellagitannin-rich foods suggests potential health benefits that could be harnessed in dietary supplements .
Biosynthesis and Metabolic Pathways of 8,9,10-Trimethoxy Urolithin M6

Microbial Biotransformation of Ellagitannins and Ellagic Acid

Ellagitannins (ETs) are hydrolyzable tannins abundant in pomegranates, walnuts, strawberries, and other plant foods. Following ingestion, ETs undergo spontaneous hydrolysis in the gastrointestinal tract to release ellagic acid (EA), a poorly bioavailable precursor. The gut microbiota then catalyzes a series of biotransformations to convert EA into bioactive urolithins, including the intermediate pentahydroxy-urolithin (Uro-M5). This compound serves as the direct precursor for 8,9,10-trihydroxy-urolithin (Uro-M6), which is subsequently methylated to form 8,9,10-trimethoxy urolithin M6 [1] [3].

The transformation occurs through sequential lactone-ring cleavage, decarboxylation, and dehydroxylation reactions:

  • Lactone-ring cleavage: EA's heterocyclic structure is opened by microbial enzymes.
  • Decarboxylation: Loss of a carboxyl group yields pentahydroxy-urolithin (Uro-M5).
  • Selective dehydroxylation: Uro-M5 undergoes regioselective dehydroxylation to form tetrahydroxy-urolithins, including Uro-M6 (4,8,9,10-tetrahydroxy-urolithin) [1] [2].

Table 1: Metabolic Pathway from Ellagitannins to 8,9,10-Trimethoxy Urolithin M6

Precursor CompoundKey Transformation StepCatalytic MechanismProduct
EllagitanninsHydrolysisAcidic/enzymaticEllagic acid
Ellagic acidLactone-ring cleavageMicrobial lactonasesPentahydroxy-urolithin (Uro-M5)
Uro-M5DecarboxylationMicrobial decarboxylasesTetrahydroxy-urolithin (Uro-M6)
Uro-M6O-MethylationMethyltransferases8,9,10-Trimethoxy Urolithin M6

This pathway occurs predominantly in the distal colon, where microbial density and anaerobic conditions favor these reactions [1].

Role of Gut Microbiota Consortia in Urolithin Metabotype Differentiation

Human populations exhibit three distinct urolithin metabotypes (UMs) based on their ability to produce specific urolithins:

  • UM-A: Produces urolithin A (UA) as the final metabolite.
  • UM-B: Produces isourolithin A, urolithin B, and UA.
  • UM-0: Non-producers of urolithins [1] [8].

The formation of 8,9,10-trimethoxy urolithin M6 is linked to UM-B, which harbors specialized bacterial consortia capable of 3-dehydroxylase activity. This enzyme catalyzes the conversion of Uro-M5 to Uro-M6, a prerequisite for trimethoxy urolithin production [1] [3]. Key taxa driving this process include:

  • Gordonibacter spp.: Produce intermediary urolithins.
  • Ellagibacter isourolithinifaciens: Generates isourolithin A from Uro-M6.
  • Butyricicoccus, Lachnospiraceae, and Eubacterium eligens: Enriched in walnut-supplemented diets and correlate with Uro-M6 accumulation [8] [3].

Table 2: Urolithin Metabotypes and Associated Microbial Consortia

MetabotypeUrolithins ProducedKey Bacterial GeneraTrimethoxy Urolithin M6 Production
UM-AUrolithin AGordonibacter spp.Absent
UM-BIsoUro-A, Urolithin BEllagibacter, Eubacterium, LachnospiraceaePresent (via Uro-M6 methylation)
UM-0NoneDysbiotic communitiesAbsent

Walnut consumption significantly enriches Roseburia, Rothia, and Lachnospiraceae UCG-004, which accelerate Uro-M6 synthesis [8].

Enzymatic Mechanisms in Methoxylation and Demethylation Processes

The methylation of Uro-M6 to 8,9,10-trimethoxy urolithin M6 involves O-methyltransferases (OMTs) derived from both host tissues and microbiota. These enzymes transfer methyl groups from S-adenosylmethionine (SAM) to hydroxyl moieties at positions C-8, C-9, and C-10 of Uro-M6 [1].

Conversely, demethylation is mediated by Fe(II)/α-ketoglutarate-dependent dioxygenases, including:

  • TET (ten-eleven translocation) enzymes: Catalyze oxidative demethylation via iterative oxidation of methyl groups to hydroxymethyl, formyl, and carboxyl derivatives.
  • AlkB homologs (ALKBH5, FTO): Target methylated nucleic acids but may influence urolithin metabolism indirectly [5] [6].

For 8,9,10-trimethoxy urolithin M6, demethylation likely involves:

  • Oxidation: TET enzymes generate 8-hydroxymethyl-9,10-dimethoxy urolithin.
  • Decarboxylation: Spontaneous removal of carboxyl groups.
  • Base excision repair (BER): Thymine-DNA glycosylase (TDG) excises demethylated intermediates [6].

Phylogenetic Analysis of Eggerthellaceae Family Bacteria in Urolithin Production

The Eggerthellaceae family is central to urolithin diversification, particularly 8,9,10-trimethoxy urolithin M6. Phylogenetic studies reveal that urolithin-producing strains cluster into three monophyletic groups:

  • Gordonibacter clade: G. urolithinfaciens and G. pamelaeae convert EA to Uro-M5 and Uro-D.
  • Ellagibacter clade: E. isourolithinifaciens transforms Uro-M6 to isourolithin A.
  • Adlercreutzia clade: Associated with urolithin C production [2] [3] [8].

Table 3: Phylogenetic Classification of Urolithin-Producing Eggerthellaceae

Genus16S rRNA Sequence IdentityCatalytic FunctionTrimethoxy Urolithin M6 Relevance
Gordonibacter97.1%–98.7% to type strainsEA → Uro-M5 → Uro-DProduces Uro-M6 precursor
Ellagibacter94.3% to closest relativesUro-M6 → IsoUro-ADirectly processes Uro-M6
Adlercreutzia91.8% to GordonibacterUro-C synthesisCompetes for Uro-M6 substrates

Notably, Ellagibacter strains isolated from human feces exhibit 3-dehydroxylase activity essential for Uro-M6 formation. These strains are anaerobic, non-motile, and require tryptone-rich media, reflecting their adaptation to colonic environments [3]. Genomic analyses identify gene clusters encoding tannase, dehydroxylase, and methyltransferase enzymes, providing the enzymatic toolkit for trimethoxy urolithin synthesis [2].

Complete List of Compounds Mentioned:

  • 8,9,10-Trimethoxy Urolithin M6
  • Ellagitannins (ETs)
  • Ellagic acid (EA)
  • Pentahydroxy-urolithin (Uro-M5)
  • 8,9,10-Trihydroxy-urolithin (Uro-M6)
  • Urolithin A (UA)
  • Isourolithin A
  • Urolithin B
  • Urolithin C
  • Urolithin D
  • Urolithin E
  • Urolithin M7
  • 4,8,9,10-Tetrahydroxy-urolithin (Uro-M6R)
  • 4,8,10-Trihydroxy-urolithin (Uro-M7R)
  • 4,8,9-Trihydroxy-urolithin (Uro-CR)
  • 4,8-Dihydroxy-urolithin (Uro-AR)
  • Nasutin A

Properties

Product Name

8,9,10-Trimethoxy Urolithin M6

IUPAC Name

3-hydroxy-8,9,10-trimethoxybenzo[c]chromen-6-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-19-12-7-10-13(15(21-3)14(12)20-2)9-5-4-8(17)6-11(9)22-16(10)18/h4-7,17H,1-3H3

InChI Key

GGDCQKUCSVTTGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OC)OC

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